Tensyuic acid F
CAS No.:
Cat. No.: VC1933841
Molecular Formula: C11H16O6
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O6 |
|---|---|
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | 2-(4-ethoxy-4-oxobutyl)-3-methylidenebutanedioic acid |
| Standard InChI | InChI=1S/C11H16O6/c1-3-17-9(12)6-4-5-8(11(15)16)7(2)10(13)14/h8H,2-6H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | DFYGVGBRRIMUSH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCC(C(=C)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Tensyuic acid F belongs to the alkylitaconic acid family and possesses distinct structural features that classify it among fungal secondary metabolites. It is structurally characterized as itaconic acid substituted at position 3 by a 3-(ethoxycarbonyl)propyl group.
Structural Characteristics
The specific structure of tensyuic acid F involves a methylidenebutanedioic acid core with an attached 4-ethoxy-4-oxobutyl side chain. The compound exists as a (-)-isomer when isolated from its natural source.
Physical and Chemical Properties
The key properties of tensyuic acid F are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C11H16O6 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | 2-(4-ethoxy-4-oxobutyl)-3-methylidenebutanedioic acid |
| Physical Appearance | Pale yellow syrup |
| Standard InChI | InChI=1S/C11H16O6/c1-3-17-9(12)6-4-5-8(11(15)16)7(2)10(13)14/h8H,2-6H2,1H3,(H,13,14)(H,15,16) |
| Canonical SMILES | CCOC(=O)CCCC(C(=C)C(=O)O)C(=O)O |
| CAS Number | 946569-75-1 |
Table 1: Physical and chemical properties of tensyuic acid F
The compound contains two carboxylic acid groups and one ethyl ester group, making it a hybrid structure with both acidic and ester functionalities. The chemical structure classifies it as a tensyuic acid, an ethyl ester, and a dicarboxylic acid.
Isolation and Discovery
Original Discovery
Tensyuic acid F was first isolated alongside other tensyuic acids (A to E) from the culture broth of Aspergillus niger FKI-2342 . The discovery was part of a broader investigation into novel antibiotics produced by this fungal strain.
Isolation Methodology
The isolation process employed a systematic approach involving:
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Solvent extraction of the culture broth
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Silica gel column chromatography
Under specific HPLC conditions (using a gradient from 20 to 55% acetonitrile in 0.05% trifluoroacetic acid, flow rate of 8.0 ml/min, and UV detection at 210 nm), tensyuic acid F eluted with a retention time of 24.0 minutes . The isolation yielded 6.8 mg of tensyuic acid F as a pale yellow syrup from the culture broth .
Structural Relationships to Other Tensyuic Acids
Comparison with Other Tensyuic Acids
Tensyuic acid F is part of a family of six structurally related compounds (tensyuic acids A to F). The molecular formula of tensyuic acid F (C11H16O6) is C2H4 smaller than that of tensyuic acid C (C13H20O6) . This difference is attributed to the alkyl chain length, with tensyuic acid F having a shorter chain by two carbon atoms .
Structural Features Among Tensyuic Acids
Table 2 outlines the key structural differences between tensyuic acid F and other members of the tensyuic acid family:
| Compound | Molecular Formula | Key Structural Feature | Esterification |
|---|---|---|---|
| Tensyuic Acid A | C11H16O6 | Itaconic acid with 3-(methoxycarbonyl)propyl group | Methyl ester |
| Tensyuic Acid F | C11H16O6 | Itaconic acid with 3-(ethoxycarbonyl)propyl group | Ethyl ester |
| Tensyuic Acid C | C13H20O6 | Longer alkyl chain (C2H4 larger than F) | Ethyl ester |
| Tensyuic Acid E | C14H22O6 | 7-(methoxycarbonyl)heptanyl substituent | Methyl ester |
Table 2: Structural comparison among tensyuic acids
The structural relationships indicate that tensyuic acids A and F are products of o-methylation and o-ethylation of the 4-carbon-tail itaconic acid, while tensyuic acid E is an o-methylated form of an 8-carbon-tail itaconic acid .
Biosynthesis
Biosynthetic Pathway
The biosynthesis of tensyuic acid F involves complex mechanisms within Aspergillus niger. Research indicates that the production of alkylcitric acids, including the tensyuic acids, involves both co-regulated clusters and pathway-specific tailoring enzymes .
Enzymatic Processes
The biosynthetic pathway includes:
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Formation of the itaconic acid core structure
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Attachment of the alkyl "tail" through fatty acid synthase activity
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O-ethylation of the carboxylic acid group to form the ethyl ester in tensyuic acid F
Studies suggest that different fatty acid synthases may be responsible for synthesizing compounds with different carbon chain lengths in the tensyuic acid series .
Gene Clusters Involved
Research has identified specific gene clusters in Aspergillus niger that regulate the production of alkylcitric acids. For example, the overexpression of a transcription regulator gene (NRRL3_11765, designated as akcR) in A. niger significantly increased the production of alkylcitric acids .
Analytical Methods for Characterization
Spectroscopic Analysis
The structural elucidation of tensyuic acid F involved various spectroscopic techniques:
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UV spectroscopy - Showed absorption at 201-207 nm, similar to other tensyuic acids
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IR spectroscopy - Revealed absorptions at 3482-3448 and 1737-1716 cm^-1, indicating the presence of hydroxyl and carboxylic acid groups
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NMR spectroscopy - Used for detailed structural analysis, including 1H-NMR, 13C-NMR, COSY, and HMBC experiments
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Mass spectrometry - High-resolution mass spectrometry confirmed the molecular formula
Chromatographic Methods
HPLC has been the primary method for isolation and purification of tensyuic acid F from fungal culture extracts. The compound elutes with a retention time of 24.0 minutes under specific conditions using acetonitrile-trifluoroacetic acid gradient elution with UV detection at 210 nm .
Production and Yield Optimization
Cultivation Conditions
The production of tensyuic acid F and other alkylcitric acids from Aspergillus niger is typically low under standard laboratory conditions, in the range of nanograms to milligrams per liter of culture .
Genetic Engineering Approaches
Recent research has focused on enhancing the production of alkylcitric acids through genetic modification:
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